3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles This compound is characterized by its unique structure, which includes a benzofuran moiety and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This process is often carried out under catalyst-free conditions at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making it a viable method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of a benzofuran moiety and a phenoxyethyl group.
Properties
Molecular Formula |
C19H14N4O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-12(24-14-8-3-2-4-9-14)18-22-23-17(20-21-19(23)26-18)16-11-13-7-5-6-10-15(13)25-16/h2-12H,1H3 |
InChI Key |
OFQBXUBLFMSDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3)OC5=CC=CC=C5 |
Origin of Product |
United States |
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